molecular formula C15H13NO6 B6405542 4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261980-43-1

4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6405542
CAS RN: 1261980-43-1
M. Wt: 303.27 g/mol
InChI Key: REKBPPRZNIUMSF-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid (DMPNB) is an organic compound with a molecular formula of C11H10NO5. It is a derivative of benzoic acid, which is a common organic compound found in many plants and animals. DMPNB is used for a variety of scientific research applications, due to its ability to act as an inhibitor of enzymes and other proteins. This compound has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the effects of different compounds on biological systems.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95% is used in scientific research as an inhibitor of enzymes and other proteins. It is used to study the effects of different compounds on biological systems, and has been used in studies of the effects of drugs on the body. It has also been used in studies of the effects of environmental pollutants on the body. Additionally, 4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95% has been used in studies of the effects of hormones on the body, and in studies of the effects of different compounds on the immune system.

Mechanism of Action

4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95% acts as an inhibitor of enzymes and other proteins by binding to the active site of the enzyme or protein. This binding prevents the enzyme or protein from functioning normally, and thus inhibits its activity. The binding of 4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95% to the active site of the enzyme or protein is reversible, and can be reversed by adding a competing ligand, such as a substrate or inhibitor.
Biochemical and Physiological Effects
4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, and can also affect the activity of hormones and other signaling molecules. Additionally, 4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95% has been shown to have an effect on cell growth and differentiation, and can affect the expression of genes.

Advantages and Limitations for Lab Experiments

4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable under a variety of conditions. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studying the effects of different compounds on the body. However, 4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95% also has some limitations. It is not soluble in water, and so must be dissolved in an organic solvent before it can be used in experiments. Additionally, it can be toxic to cells and organisms, so caution must be taken when using it in experiments.

Future Directions

The potential future directions for 4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95% research include further studies of its effects on enzymes and other proteins, as well as studies of its effects on hormones and other signaling molecules. Additionally, further studies of its effects on cell growth and differentiation, and its effects on gene expression, could be conducted. Additionally, further studies of its effects on the immune system and its potential therapeutic applications could be conducted. Finally, further studies of its potential toxicity and its effects on organisms could be conducted.

Synthesis Methods

4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid, 95% is synthesized from the reaction of 2,4-dimethoxybenzoic acid and 2-nitrobenzene. This reaction takes place in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of approximately 100°C, and the resulting product is a yellow-orange solid. The yield of the reaction is typically around 95%.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-10-4-6-11(14(8-10)22-2)9-3-5-12(15(17)18)13(7-9)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKBPPRZNIUMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690810
Record name 2',4'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-43-1
Record name 2',4'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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